molecular formula C6H9BrN2OS B11925772 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide

1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide

Cat. No.: B11925772
M. Wt: 237.12 g/mol
InChI Key: YEAQVXSNZJAADL-UHFFFAOYSA-N
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Description

1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide is a thiazole-derived organic compound with a molecular formula of C₆H₈N₂OS·HBr (base formula: C₆H₈N₂OS, molecular weight 156.21 g/mol for the base compound) . The compound features a thiazole ring substituted with an amino group at position 2, a methyl group at position 5, and an acetyl group (ethanone) at position 4. Its hydrobromide salt form enhances solubility and stability, making it suitable for applications in pharmaceutical and life science research . The base compound, 1-(2-Amino-5-methylthiazol-4-yl)ethanone, is registered under CAS No. [40353-62-6], while its hydrochloride analog is listed under CAS No. [139624-41-2] .

Properties

Molecular Formula

C6H9BrN2OS

Molecular Weight

237.12 g/mol

IUPAC Name

1-(2-amino-5-methyl-1,3-thiazol-4-yl)ethanone;hydrobromide

InChI

InChI=1S/C6H8N2OS.BrH/c1-3(9)5-4(2)10-6(7)8-5;/h1-2H3,(H2,7,8);1H

InChI Key

YEAQVXSNZJAADL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N)C(=O)C.Br

Origin of Product

United States

Preparation Methods

Cyclization Reactions via α-Halo Ketone Intermediates

The most widely reported method involves the cyclization of thiourea with α-halo ketones to form the thiazole core. For example, ethyl 4-bromo-3-oxopentanoate reacts with thiourea in ethanol to yield 1-(2-amino-5-methylthiazol-4-yl)ethanone, which is subsequently treated with hydrobromic acid to form the hydrobromide salt . Key steps include:

  • Ring Formation : Thiourea attacks the α-bromo carbonyl compound, leading to cyclization and elimination of hydrogen bromide.

  • Methyl Group Introduction : The 5-methyl substituent originates from the methyl branch in the starting α-bromo ketone.

  • Salt Formation : The free base is dissolved in a polar solvent and treated with concentrated HBr, yielding the hydrobromide salt.

Reaction Conditions :

  • Solvent: Ethanol or methanol

  • Temperature: 60–80°C

  • Yield: 65–78% for the free base; 85–90% for salt formation .

One-Pot Synthesis Using Trichloroisocyanuric Acid (TCCA)

A catalyst-free, one-pot approach employs TCCA as a chlorinating agent to generate α-chloro ketones in situ. For instance, 3-oxopentanoic acid derivatives react with TCCA and thiourea in ethanol, followed by neutralization with NaHCO₃ to precipitate the product . This method avoids isolation of intermediates, improving efficiency:

Key Advantages :

  • Reduced purification steps.

  • Scalability for industrial applications.

  • Yield: 70–82% for the hydrobromide salt after HBr treatment .

Hydrobromide Salt Formation from the Free Base

The free base, 1-(2-amino-5-methylthiazol-4-yl)ethanone, is synthesized via cyclization and then converted to the hydrobromide salt. Experimental protocols involve:

  • Dissolving the free base in anhydrous ethanol or acetone.

  • Adding 48% hydrobromic acid dropwise under ice cooling.

  • Crystallizing the salt by cooling and filtration .

Optimized Parameters :

  • Molar Ratio (Base:HBr): 1:1.2

  • Purity: ≥98% (HPLC)

  • Yield: 89–94% .

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodReagentsYield (%)Purity (%)Scalability
CyclizationThiourea, α-bromo ketone65–7895–97High
One-Pot (TCCA)TCCA, thiourea70–8293–96Moderate
Salt FormationHBr, free base89–9498–99High

Key Findings :

  • The cyclization method is preferred for laboratory-scale synthesis due to straightforward optimization.

  • One-pot synthesis reduces intermediate handling but requires precise stoichiometric control.

  • Salt formation consistently delivers high-purity products, making it ideal for pharmaceutical applications .

Mechanistic Insights and Side Reactions

The cyclization mechanism proceeds via nucleophilic attack of thiourea’s sulfur on the α-carbon of the ketone, followed by intramolecular amine-thioketone condensation. Common side reactions include:

  • Over-bromination : Excess HBr can protonate the thiazole nitrogen, reducing solubility.

  • Oxidation : Thiazole rings may oxidize under acidic conditions, necessitating inert atmospheres .

Industrial-Scale Adaptations

For large-scale production, continuous flow reactors have been adopted to enhance heat transfer and minimize byproducts. Key modifications include:

  • Residence Time : 10–15 minutes at 80°C.

  • Catalyst Recycling : Magnetic nanoparticles (e.g., Fe₃O₄-supported catalysts) improve cost efficiency .

Chemical Reactions Analysis

Acylation Reactions

The amino group at position 2 of the thiazole ring undergoes nucleophilic acylation with acyl chlorides or anhydrides. This reaction is typically performed in dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine (TEA):

Example Reaction:

1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide+Acetyl chlorideTEA, DCMN-(5-Acetyl-4-methylthiazol-2-yl)acetamide\text{1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide} + \text{Acetyl chloride} \xrightarrow{\text{TEA, DCM}} \text{N-(5-Acetyl-4-methylthiazol-2-yl)acetamide}

Conditions:

  • Solvent: DCM or THF

  • Base: TEA (1–2 equiv)

  • Temperature: 0–25°C

  • Yield: 72–86%

Bromination at the α-Position

The ketone group facilitates α-bromination, a critical step for subsequent nucleophilic substitutions or cycloadditions. Bromination is achieved using hydrobromic acid (HBr) and bromine (Br₂) in dioxane:

Example Reaction:

1-(2-Amino-5-methylthiazol-4-yl)ethanone48% HBr, Br2,dioxane1-(2-Amino-5-methylthiazol-4-yl)-2-bromoethanone\text{1-(2-Amino-5-methylthiazol-4-yl)ethanone} \xrightarrow{\text{48\% HBr, Br}_2, \text{dioxane}} \text{1-(2-Amino-5-methylthiazol-4-yl)-2-bromoethanone}

Conditions:

  • Reagents: 48% HBr, Br₂ (1.1 equiv)

  • Solvent: 1,4-Dioxane

  • Temperature: 60°C

  • Yield: 88–92%

Nucleophilic Substitution with Thioureas

The α-bromo derivative reacts with thioureas to form bithiazole derivatives, a key motif in cystic fibrosis correctors:

Example Reaction:

1-(2-Amino-5-methylthiazol-4-yl)-2-bromoethanone+ThioureaEtOH, refluxBithiazole Derivative\text{1-(2-Amino-5-methylthiazol-4-yl)-2-bromoethanone} + \text{Thiourea} \xrightarrow{\text{EtOH, reflux}} \text{Bithiazole Derivative}

Conditions:

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Time: 1–3 hours

  • Yield: 72–83%

Click Chemistry (Azide-Alkyne Cycloaddition)

The α-bromo intermediate can be converted to an azide, enabling copper-catalyzed cycloaddition with alkynes:

Example Reaction Sequence:

  • Azide Formation:

1-(2-Amino-5-methylthiazol-4-yl)-2-bromoethanoneNaN3,DMF2-Azido-1-(2-amino-5-methylthiazol-4-yl)ethanone\text{1-(2-Amino-5-methylthiazol-4-yl)-2-bromoethanone} \xrightarrow{\text{NaN}_3, \text{DMF}} \text{2-Azido-1-(2-amino-5-methylthiazol-4-yl)ethanone}

  • Cycloaddition:

2-Azido intermediate+AlkyneCuI, NaAsc, H2O/DMFTriazole-Thiazole Hybrid\text{2-Azido intermediate} + \text{Alkyne} \xrightarrow{\text{CuI, NaAsc, H}_2\text{O/DMF}} \text{Triazole-Thiazole Hybrid}

Conditions:

  • Catalyst: CuI (0.1 equiv)

  • Reducing Agent: Sodium ascorbate (NaAsc)

  • Solvent: DMF/H₂O (4:1)

  • Yield: 68–78%

Cyclization with Hydrazine

Reaction with hydrazine hydrate facilitates cyclization to form oxadiazole or thiadiazole derivatives:

Example Reaction:

1-(2-Amino-5-methylthiazol-4-yl)ethanone+HydrazineEtOH, reflux1,3,4-Oxadiazole Derivative\text{1-(2-Amino-5-methylthiazol-4-yl)ethanone} + \text{Hydrazine} \xrightarrow{\text{EtOH, reflux}} \text{1,3,4-Oxadiazole Derivative}

Conditions:

  • Solvent: Ethanol

  • Temperature: Reflux

  • Time: 6–12 hours

  • Yield: 60–75%

Alkylation Reactions

The amino group undergoes alkylation with alkyl halides under basic conditions:

Example Reaction:

1-(2-Amino-5-methylthiazol-4-yl)ethanone+Phenacyl bromidePEG-400, H2O, MWN-Alkylated Product\text{1-(2-Amino-5-methylthiazol-4-yl)ethanone} + \text{Phenacyl bromide} \xrightarrow{\text{PEG-400, H}_2\text{O, MW}} \text{N-Alkylated Product}

Conditions:

  • Solvent: PEG-400/H₂O

  • Base: Ammonia

  • Method: Microwave irradiation (300 W)

  • Yield: 92%

Key Research Findings

  • Bromination Efficiency : Bromination at the α-position using HBr/Br₂ in dioxane achieves near-quantitative yields, critical for downstream applications .

  • Bithiazole Bioactivity : Thiourea-derived bithiazoles exhibit potent ΔF508-CFTR corrector activity, validated in cell-based assays .

  • Microwave Acceleration : Alkylation and cycloaddition reactions under microwave irradiation reduce reaction times from hours to minutes .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimycobacterial Activity :
    Recent studies have highlighted the potential of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide as an antitubercular agent. Research indicates that compounds with similar thiazole structures exhibit strong bactericidal activity against Mycobacterium tuberculosis while demonstrating low cytotoxicity towards eukaryotic cells. These findings suggest that this compound may serve as a lead structure for developing new antitubercular drugs that are less susceptible to efflux mechanisms commonly associated with drug resistance .
  • Antimicrobial Properties :
    The compound has shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structural modifications of thiazole derivatives have been explored to enhance their antimicrobial efficacy. For instance, analogs have been synthesized and tested for their ability to inhibit the growth of resistant strains such as Staphylococcus aureus and Escherichia coli, revealing significant antibacterial activity .
  • Anticancer Activity :
    Thiazole derivatives are also being investigated for their anticancer properties. Preliminary studies indicate that certain derivatives of this compound exhibit cytotoxic effects on cancer cell lines, including breast cancer cells. The molecular docking studies suggest potential interactions with cancer-related targets, making it a candidate for further development in cancer therapeutics .

Biological Significance

  • Antioxidant Activity :
    Research has demonstrated that thiazole derivatives possess significant antioxidant properties. Studies evaluating the radical scavenging activity of synthesized compounds indicate that certain derivatives can effectively neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .
  • Structure-Activity Relationship Studies :
    The exploration of structure-activity relationships (SAR) has been pivotal in understanding how modifications to the thiazole structure affect biological activity. Iterative medicinal chemistry approaches have led to the identification of novel compounds with enhanced pharmacological profiles against specific pathogens .

Case Studies and Experimental Findings

StudyFindingsApplications
Study on Antitubercular ActivityIdentified strong bactericidal activity against Mycobacterium tuberculosis strainsDevelopment of new antitubercular agents
Antimicrobial ScreeningDemonstrated efficacy against resistant bacterial strainsPotential use in antibiotic formulations
Antioxidant EvaluationShowed significant radical scavenging potentialDevelopment of nutraceuticals or supplements

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS No. Substituents/Functional Groups Molecular Formula Key Differences vs. Target Compound Applications/Notes
1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide Not explicitly listed Amino (C2), methyl (C5), ethanone (C4), HBr salt C₆H₈N₂OS·HBr Reference compound Life science/pharmaceutical research
1-(2-Amino-4-methylthiazol-5-yl)ethanone [30748-47-1] Amino (C2), methyl (C4), ethanone (C5) C₆H₈N₂OS Positional isomer (methyl at C4 vs. C5) Toxicological data not fully studied
1-(2-Aminothiazol-5-yl)ethanone [53159-71-0] Amino (C2), ethanone (C5) C₅H₆N₂OS Lacks methyl group at C5 Higher similarity score (0.79)
5-(tert-Butyl)-4-methylthiazol-2-amine [45865-42-7] tert-Butyl (C5), methyl (C4), amino (C2) C₈H₁₄N₂S Bulky tert-butyl substituent at C5 Lower polarity; potential agrochemical use
2-Amino-5-methylthiazole-4-carbaldehyde [482584-88-3] Amino (C2), methyl (C5), aldehyde (C4) C₅H₆N₂OS Alddehyde replaces ethanone at C4 Reactive aldehyde for further synthesis

Structural and Functional Group Comparisons

  • Positional Isomerism: The compound [30748-47-1] (1-(2-Amino-4-methylthiazol-5-yl)ethanone) differs from the target in the methyl group position (C4 vs. C5), which may alter electronic distribution and biological activity .
  • Conversely, the tert-butyl group in [45865-42-7] introduces steric bulk, likely affecting binding interactions in biological systems .
  • Functional Group Variations: The carbaldehyde group in [482584-88-3] offers a reactive site for condensation reactions, unlike the ethanone group in the target compound .

Pharmacological and Toxicological Notes

  • The hydrochloride salt of the target compound (CAS [139624-41-2]) is documented in pharmaceutical impurity standards, suggesting its relevance in drug development .
  • Toxicological data for the hydrobromide salt remain understudied, unlike its structural analogs, some of which are used as intermediates in approved pharmaceuticals .

Biological Activity

1-(2-Amino-5-methylthiazol-4-yl)ethanone hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and case studies that illustrate its therapeutic potential.

Chemical Structure

The chemical structure of this compound features a thiazole ring substituted with an amino group and a methyl group, which significantly influences its biological properties. The presence of these functional groups is critical for its interaction with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to the thiazole scaffold. For instance, derivatives of 2-aminothiazole have shown promising activity against various strains of bacteria and fungi. A study reported that certain thiazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 4 µg/mL against Mycobacterium tuberculosis (Mtb), indicating their potential as anti-tubercular agents .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
1aMtb (actively replicating)<4
1bMtb (non-replicating)<4
2aStaphylococcus aureus>64

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored extensively. In particular, compounds that inhibit anti-apoptotic proteins such as Mcl-1 have been identified. For example, a derivative demonstrated an IC50 value of 4.8 µM against Mcl-1, suggesting it could selectively induce apoptosis in cancer cells dependent on this protein . The mechanism appears to involve the disruption of protein-protein interactions critical for cell survival.

Case Study: Mcl-1 Inhibition
In a study evaluating the effects of various thiazole derivatives on cancer cell lines, it was found that specific substitutions on the thiazole ring enhanced binding affinity to Mcl-1. This was evidenced by fluorescence polarization assays confirming selective inhibition . The study highlighted the importance of structural modifications in increasing the efficacy of these compounds.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications at different positions on the thiazole ring can significantly alter potency and selectivity. For instance, introducing polar groups has been shown to improve solubility and bioavailability, which are essential for therapeutic applications .

Table 2: Structure-Activity Relationships of Thiazole Derivatives

Substitution PositionModificationEffect on Activity
C-2Amino groupIncreased antimicrobial activity
C-5Methyl groupEnhanced solubility
C-4Hydroxy groupImproved binding affinity

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Protein Interactions : Compounds targeting Mcl-1 disrupt critical survival pathways in cancer cells.
  • Antimicrobial Action : The thiazole scaffold interacts with bacterial enzymes or cellular components, leading to cell death.

Q & A

Q. What advanced spectroscopic techniques resolve ambiguities in structural assignments?

  • Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight ([M+H]⁺ expected m/z: calculated for C₆H₈BrN₂OS: 242.96). 2D NMR (HSQC, HMBC) assigns quaternary carbons and distinguishes regioisomers .

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